molecular formula C9H19ClN2O2 B581892 tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride CAS No. 1210002-57-5

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride

Cat. No.: B581892
CAS No.: 1210002-57-5
M. Wt: 222.713
InChI Key: HMJREZUZOFJPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural significance of azetidine derivatives in medicinal chemistry

Azetidines represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, driven by considerable ring strain while maintaining significantly greater stability than related aziridines. This unique combination translates into both facile handling and distinctive reactivity that can be triggered under appropriate reaction conditions. The structural significance of azetidine derivatives in medicinal chemistry stems from their ability to serve as rigid scaffolds that can mimic natural peptide bonds while providing enhanced metabolic stability.

The four-membered ring structure of azetidines imparts molecular rigidity and distinctive conformational properties that are particularly valuable in drug design. Compounds containing the azetidine moiety display an important and diverse range of pharmacological activities, including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. Additionally, these compounds demonstrate utility in treating central nervous system disorders and serve as dopamine antagonists.

Recent research has highlighted the emergence of azetidines as valuable scaffolds due to their satisfactory stability, molecular rigidity, and favorable chemical and biological properties. The ring strain inherent in the four-membered structure provides unique reactivity patterns that can be exploited for selective chemical transformations. This strain-driven reactivity allows for the development of novel synthetic methodologies and the creation of complex molecular architectures that would be difficult to achieve with other heterocyclic systems.

The structural significance extends to the incorporation of azetidine rings in drug discovery campaigns, where they have found enormous application particularly in the form of β-lactams. However, the use of fully reduced azetidines in drug discovery contexts has been less common, partly attributed to difficulties in accessing enantioenriched forms. Recent advances have demonstrated convenient preparation methods for functionalized azetidines, opening new avenues for their application in pharmaceutical development.

Historical development of N-Boc-protected azetidine scaffolds

The historical development of N-tert-butoxycarbonyl-protected azetidine scaffolds represents a significant advancement in heterocyclic chemistry and pharmaceutical intermediate synthesis. The tert-butoxycarbonyl protecting group, commonly known as Boc, was originally envisaged by Carpino more than half a century ago and has shown a promising profile as an amine protecting group. The development of Boc-protected azetidines emerged from the need for stable, easily handled intermediates that could undergo selective chemical transformations while maintaining the integrity of the nitrogen functionality.

Following pioneering studies by Beak and co-workers, Boc protection became well-established for facilitating α-lithiation and electrophile trapping of normal-sized azacycles. This methodology proved particularly valuable for azetidine systems, where the Boc group enables regioselective lithiation at specific positions while providing protection for the nitrogen atom. The historical significance of this development lies in its ability to access substituted azetidines through controlled functionalization reactions that were previously challenging or impossible to achieve.

The evolution of N-Boc-protected azetidine chemistry has been marked by several key milestones in synthetic methodology. Research has demonstrated that N-Boc-azetidines can undergo efficient lithiation-electrophile trapping reactions, providing access to diversely substituted products. The development of these methodologies has enabled the preparation of azetidine derivatives with high levels of stereochemical control, addressing one of the historical challenges in azetidine chemistry.

Contemporary research has expanded the utility of N-Boc-protected azetidines through the development of novel photochemical functionalization methods. These approaches allow for the direct modification of azetidine-2-carboxylic acids with alkenes under photochemical conditions, providing access to alkyl azetidines in quantities ranging from milligrams to multigrams. Such developments represent significant progress in making azetidine chemistry more accessible and practical for pharmaceutical applications.

The historical trajectory of N-Boc-protected azetidine development has also encompassed advances in deprotection methodologies. Research has shown that the Boc group can be removed under mild acidic or thermal conditions and selectively in the presence of other protecting groups. This selectivity is crucial for complex synthetic sequences where multiple protecting groups must be manipulated independently. The development of these selective deprotection methods has greatly enhanced the utility of Boc-protected azetidines in multi-step synthetic sequences.

Role of hydrochloride salt formation in pharmaceutical intermediates

Hydrochloride salt formation plays a pivotal role in pharmaceutical intermediate development, representing one of the most widely employed strategies for optimizing the physicochemical properties of drug candidates and synthetic intermediates. Hydrochloride salts constitute approximately 60% of all basic drug salt forms, making them the most common salt form for basic pharmaceutical compounds. This prevalence reflects the numerous advantages that hydrochloride salt formation provides in terms of solubility, stability, and bioavailability enhancement.

The fundamental principle underlying hydrochloride salt formation involves the reaction of a basic pharmaceutical compound with hydrochloric acid to create a neutral ionic complex. This salt formation process can significantly increase chemical stability, render the compound easier to administer, and allow manipulation of the agent's pharmacokinetic profile. For this compound, the salt formation enhances water solubility compared to the free base form, facilitating its use in pharmaceutical applications.

The role of hydrochloride salt formation extends beyond simple solubility enhancement to encompass several critical pharmaceutical properties. Salt formation approaches have been widely utilized to increase both solubility and dissolution rate of drugs, representing one of the most common methods for improving the pharmaceutical properties of weakly acidic and basic drugs. The increased water solubility and decreased lipophilicity resulting from hydrochloride salt formation directly influence bioavailability and therapeutic efficacy.

Hydrochloride salt formation also serves important functions in pharmaceutical manufacturing and formulation development. The conversion to a hydrochloride salt often results in improved crystalline properties, including better flow characteristics, reduced hygroscopicity, and enhanced chemical stability during storage. These properties are particularly important for pharmaceutical intermediates that must be stored, transported, and processed under various conditions while maintaining their chemical integrity.

The strategic importance of hydrochloride salt formation in pharmaceutical intermediates is further demonstrated by its impact on synthetic accessibility and purification processes. Hydrochloride salts typically exhibit different solubility profiles compared to their free base counterparts, enabling more efficient purification through crystallization or other separation techniques. This enhanced purification capability is particularly valuable for pharmaceutical intermediates where high purity standards must be maintained throughout multi-step synthetic sequences.

Contemporary research has highlighted additional advantages of hydrochloride salt formation in pharmaceutical development, including improved compatibility with excipients and enhanced stability under various environmental conditions. The selection of hydrochloride as a counterion often minimizes undesirable interactions with common pharmaceutical excipients, thereby improving the overall stability and processability of the resulting formulations. These considerations make hydrochloride salt formation an essential tool in the development of robust pharmaceutical intermediates and active pharmaceutical ingredients.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)azetidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-4-7(11)6-10;/h7H,4-6,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJREZUZOFJPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Azetidine Derivatives

The tert-butyloxycarbonyl (Boc) group is universally employed to protect the azetidine nitrogen during synthesis. A common approach involves cyclizing 3-azabicyclo[1.1.0]butane derivatives under basic conditions to form the azetidine ring. Subsequent Boc protection using di-tert-butyl dicarbonate in dichloromethane or ethyl acetate ensures high regioselectivity, with yields exceeding 90%.

Aminomethylation Strategies

Introducing the aminomethyl group at the 2-position typically involves reductive amination or nucleophilic substitution. In the patent CN111362852A, formaldehyde and ammonium chloride react with Boc-protected azetidine under anhydrous conditions, achieving 70–75% yields. Alternative methods utilize 2-nitroethylamine intermediates followed by hydrogenation, though this route requires palladium catalysts and poses challenges in nitro-group reduction.

Table 1: Comparative Analysis of Aminomethylation Methods

MethodReagentsSolventTemperatureYield (%)
Reductive AminationFormaldehyde, NH₄ClEtOAc0–25°C70–75
Nucleophilic Substitution2-Nitroethylamine, HClDCM40°C60–65
HydrogenationH₂, Pd/CMeOHRT50–55

Hydrochloride Salt Formation and Purification

Acidic Workup for Salt Precipitation

The Boc-protected aminomethyl azetidine is treated with hydrochloric acid (1–2 M) in polar solvents like ethyl acetate or methanol. Controlled addition at 0–5°C minimizes side reactions, yielding the hydrochloride salt as a white crystalline solid. Excess HCl is avoided to prevent decomposition of the Boc group.

Crystallization Optimization

Post-reaction, hexane is added to the concentrated residue, heated to 40–50°C for dissolution, and cooled to 5–10°C to induce crystallization. This step achieves >95% purity, with yields of 80–85%. Alternative solvents like diethyl ether or toluene reduce yields by 10–15% due to poor solubility.

Table 2: Crystallization Conditions and Outcomes

SolventTemperature RangePurity (%)Yield (%)
Hexane5–10°C95–9880–85
Ether0–5°C85–9065–70
Toluene10–15°C80–8560–65

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For example, the cyclization step achieves 90% conversion in 30 minutes at 25°C under flow conditions, compared to 4 hours in batch reactors.

Green Chemistry Considerations

Recent patents replace dioxane and DMSO with ethyl acetate and citric acid to improve environmental safety. The CN111362852A patent reports an 85.4% yield using aqueous citric acid for hydrolysis, eliminating toxic byproducts.

Analytical Validation of Synthesis

Purity Assessment via NMR and HPLC

1H NMR (400 MHz, DMSO-d₆) confirms structure integrity, with characteristic peaks at δ 1.42 ppm (tert-butyl) and δ 4.67 ppm (azetidine protons). HPLC analysis using a C18 column and acetonitrile/water mobile phase achieves >99% purity, with retention times of 8.2–8.5 minutes.

Challenges in Byproduct Formation

Common impurities include over-alkylated derivatives (5–10%) and Boc-deprotected intermediates (2–5%). These are minimized by maintaining anhydrous conditions during aminomethylation and using stoichiometric HCl during salt formation.

Comparative Evaluation of Synthetic Approaches

Cost-Benefit Analysis

The reductive amination route is cost-effective for small-scale synthesis ($120–150/kg), while flow reactor systems reduce production costs to $80–100/kg at industrial scales.

Scalability and Reproducibility

Batch methods exhibit excellent reproducibility (±2% yield variance), whereas flow systems require precise temperature control to avoid exothermic runaway reactions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .

Scientific Research Applications

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups. The azetidine ring and the amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, enhancing its stability and reactivity compared to similar compounds .

Biological Activity

tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.26 g/mol
  • CAS Number : 939760-37-9

The compound features an azetidine ring, which is known for its ability to interact with various biological targets, and a tert-butyl group that enhances lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

  • Receptor Agonism : The compound may act as an agonist for certain G-protein coupled receptors (GPCRs), influencing metabolic pathways and cellular signaling processes.
  • Enzyme Inhibition : Preliminary studies suggest it could inhibit key enzymes involved in metabolic regulation, which may have implications for conditions such as diabetes and obesity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Neuropharmacological Effects

Studies have indicated that derivatives of azetidine compounds can influence neurotransmitter systems. While specific data on this compound is limited, related compounds have demonstrated activity as GABA receptor antagonists, which could suggest a similar profile for this compound.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of azetidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundConcentration (µg/mL)% Inhibition
tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate5085%
Control (No Treatment)-0%

Study 2: Neuropharmacological Assessment

In vitro assays were conducted to assess the effects of related azetidine compounds on GABA receptor activity. Although specific data for this compound was not available, structural analogs showed promising results in modulating GABAergic transmission, suggesting potential neuroactive properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 2-(aminomethyl)azetidine-1-carboxylate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Boc protection of the azetidine nitrogen, followed by functionalization at the 2-position. A common approach involves:

Azetidine ring formation : Cyclization of appropriate precursors (e.g., 3-azabicyclo[1.1.0]butane derivatives) under basic conditions.

Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, often using formaldehyde and ammonium chloride .

Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethyl acetate or methanol) to precipitate the hydrochloride salt .

  • Critical Factors : Temperature control during cyclization (0–25°C) and stoichiometric excess of formaldehyde in aminomethylation improve yields (typically 60–75%). Side reactions, such as over-alkylation, are minimized by using anhydrous conditions .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV detection at 254 nm) .
  • NMR : Key signals include:
  • ¹H NMR : δ 1.42 ppm (s, 9H, tert-butyl), δ 3.60–4.20 ppm (m, azetidine ring protons), δ 8.20 ppm (broad, NH₃⁺Cl⁻) .
  • ¹³C NMR : δ 28.3 ppm (tert-butyl CH₃), δ 80.1 ppm (Boc carbonyl), δ 156.2 ppm (C=O) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 231.1; hydrochloride adduct at m/z 267.5) .

Q. What are the recommended storage conditions to maintain stability?

  • Stability Profile : The compound is hygroscopic and prone to Boc-group hydrolysis under acidic/humid conditions.
  • Best Practices :

  • Store at –20°C in a desiccator with silica gel.
  • Use amber vials to prevent photodegradation.
  • Monitor purity via HPLC every 6 months .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring impact biological activity in lead optimization?

  • Case Study : While the target compound lacks chiral centers, related analogs (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) show stereospecific interactions with enzymes like kinases or GPCRs. For example:

  • R-configuration : Enhances binding affinity to adenosine receptors (IC₅₀ < 100 nM) due to optimal spatial alignment of the aminomethyl group.
  • S-configuration : Reduces activity by >50% in the same assays .
    • Experimental Design : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis, and evaluate using SPR (surface plasmon resonance) or radioligand binding assays .

Q. What strategies resolve contradictions in solubility data reported for this compound?

  • Data Discrepancies : Solubility ranges from 10 mg/mL in DMSO to <1 mg/mL in water across studies .
  • Resolution Workflow :

Standardize Solvent Systems : Use USP-grade solvents and equilibrate at 25°C for 24 hours.

Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (e.g., PBS) that may skew measurements.

Salt Form Alternatives : Explore mesylate or tosylate salts if hydrochloride solubility limits bioavailability studies .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • In Silico Approach :

Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., azetidine ring oxidation).

Steric Shielding : Introduce substituents (e.g., 3-fluoro or 3-methyl groups) to block cytochrome P450 access .

Validation : Compare microsomal half-life (t₁/₂) of analogs in human liver microsomes (HLM) assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.